tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20BrN3O2 and a molecular weight of 330.22 g/mol . It is often used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: tert-Butyl 4-hydroxypiperidine-1-carboxylate is used as the starting material.
Pyrazole Formation: The brominated intermediate is then reacted with 4-bromo-1H-pyrazole to form the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: The compound is a key intermediate in the synthesis of crizotinib, a drug used in cancer treatment.
Industry:
Chemical Manufacturing: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. It interacts with specific molecular targets and pathways depending on the final product it helps to synthesize .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNZAVDBHAQODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670276 | |
Record name | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-50-3 | |
Record name | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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